molecular formula C27H27ClN4O5 B11451058 ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11451058
M. Wt: 523.0 g/mol
InChI Key: IXNHZEIZQZEOJH-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with an intermediate.

    Formation of the imino and oxo groups: These functional groups are introduced through oxidation and imination reactions, respectively.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the imino and oxo groups.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[840

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar ester functional group but differs in its core structure and substituents.

    Ethyl 6-(chloromethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in having a chlorophenyl group but differs in the overall structure.

Uniqueness

Ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27ClN4O5

Molecular Weight

523.0 g/mol

IUPAC Name

ethyl 6-[2-(4-chlorophenoxy)-2-methylpropanoyl]imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C27H27ClN4O5/c1-6-36-25(34)20-15-19-22(29-21-9-7-8-14-31(21)24(19)33)32(16(2)3)23(20)30-26(35)27(4,5)37-18-12-10-17(28)11-13-18/h7-16H,6H2,1-5H3

InChI Key

IXNHZEIZQZEOJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(C)C

Origin of Product

United States

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